Tetrapeptide-21 Acetate

Collagen synthesis Signal peptide comparison Dermal fibroblast assay

Tetrapeptide-21 Acetate (CAS 960608-17-7 free base), also designated GEKG, is a synthetic signal tetrapeptide composed of the amino acid sequence Gly-Glu-Lys-Gly. It belongs to the matrikine class of bioactive peptides, designed via in silico molecular modelling to mimic fragments of extracellular matrix (ECM) proteins, specifically derived from collagen type IV sequences.

Molecular Formula C17H31N5O9
Molecular Weight 449.5 g/mol
Cat. No. B14766818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrapeptide-21 Acetate
Molecular FormulaC17H31N5O9
Molecular Weight449.5 g/mol
Structural Identifiers
SMILESCC(=O)O.C(CCN)CC(C(=O)NCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CN
InChIInChI=1S/C15H27N5O7.C2H4O2/c16-6-2-1-3-9(14(26)18-8-13(24)25)20-15(27)10(4-5-12(22)23)19-11(21)7-17;1-2(3)4/h9-10H,1-8,16-17H2,(H,18,26)(H,19,21)(H,20,27)(H,22,23)(H,24,25);1H3,(H,3,4)/t9-,10-;/m0./s1
InChIKeyQURHWMRHFKKDPJ-IYPAPVHQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrapeptide-21 Acetate: Procurement-Grade Biochemical Profile for Anti-Aging Cosmetic Peptide Selection


Tetrapeptide-21 Acetate (CAS 960608-17-7 free base), also designated GEKG, is a synthetic signal tetrapeptide composed of the amino acid sequence Gly-Glu-Lys-Gly . It belongs to the matrikine class of bioactive peptides, designed via in silico molecular modelling to mimic fragments of extracellular matrix (ECM) proteins, specifically derived from collagen type IV sequences [1]. The acetate salt form (molecular formula C₁₅H₂₇N₅O₇·C₂H₄O₂) is the commercially supplied research and formulation grade material, delivered as a lyophilized solid with supplier-certified purity ≥ 97.28% . Commercially available as the trade ingredient TEGO® Pep 4-17 MB (Evonik) or SpecPed® SC-Tetra21 (Spec-Chem), it is catalogued under INCI as a skin conditioning agent and is officially listed in the Japanese Cosmetic Ingredient Codex .

Why Tetrapeptide-21 Acetate Cannot Be Replaced by Generic Signal Peptides in Cosmetic Formulation Procurement


Signal peptides as a class promote ECM component synthesis, yet their efficacy profiles diverge sharply based on sequence origin, receptor affinity, and downstream gene activation patterns. Tetrapeptide-21 (GEKG), derived from collagen type IV matrikine sequences, engages dermal fibroblasts through a distinct signalling cascade that simultaneously upregulates collagen type I (COL1A1), hyaluronic acid synthase 1 (HAS1), and fibronectin (FN1) at the transcriptional level — a multi-target profile not replicated by collagen type I-derived matrikines such as palmitoyl pentapeptide-4 (Matrixyl) [1]. Furthermore, Tetrapeptide-21 demonstrates measurable MMP-1 (collagenase) inhibitory activity that preserves newly synthesized ECM, whereas neurotransmitter-inhibiting peptides such as acetyl hexapeptide-8 operate through an entirely different mechanism (SNARE complex modulation) with only secondary effects on ECM production [2][3]. Substituting Tetrapeptide-21 with an in-class alternative without quantitative comparative data on these specific endpoints risks under-delivering on collagen synthesis magnitude, hyaluronic acid production, and clinically measurable wrinkle reduction outcomes [4].

Tetrapeptide-21 Acetate: Quantitative Differentiation Evidence vs. Benchmark Peptide Comparators for Scientific Procurement


In Vitro Collagen Production: Tetrapeptide-21 vs. Palmitoyl Pentapeptide-4 (Matrixyl) in Human Dermal Fibroblast Culture

In a direct comparative study using human dermal fibroblast cultures, Tetrapeptide-21 (GEKG) stimulated collagen production at a level approximately 2-fold higher than that achieved by palmitoyl pentapeptide-4 (Matrixyl), and approximately 2.5-fold higher than the untreated control [1]. An independent study corroborated this finding at the transcriptional level: GEKG (1 ppm) induced a 2.8-fold increase in COL1A1 gene expression versus a 1.8-fold increase for KTTKS (the matrikine equivalent of Matrixyl) in human forehead fibroblasts, confirming a quantifiable potency advantage of approximately 1.6-fold at matched time points [2][3].

Collagen synthesis Signal peptide comparison Dermal fibroblast assay

In Vivo Skin Parameter Improvement: Tetrapeptide-21 vs. Matrixyl in a 60-Subject 8-Week Clinical Study

An 8-week in vivo study enrolling 60 volunteers compared formulations containing 0.5% TEGO® Pep 4-17 (delivering 10 ppm Tetrapeptide-21), 5% TEGO® Pep 4-17 (delivering 100 ppm Tetrapeptide-21), and 10% Matrixyl (delivering 10 ppm palmitoyl pentapeptide-4). At the 8-week endpoint, both Tetrapeptide-21 formulations outperformed the Matrixyl formulation across three measured parameters: skin volume, skin roughness, and skin elasticity [1]. Notably, the low-dose Tetrapeptide-21 formulation (10 ppm active peptide) matched or exceeded the performance of Matrixyl at an equivalent 10 ppm active concentration, demonstrating superior potency-per-unit-mass [1].

Skin volume Skin roughness Skin elasticity In vivo comparison

Clinical Wrinkle Depth Reduction: 28-Day Human Trial of 0.05% Tetrapeptide-21 Formulation

A 28-day human clinical study evaluating a serum formulation containing 0.05% Tetrapeptide-21 reported a 19% reduction in nasolabial fold (marionette line) depth and a 27% increase in epidermal water content versus baseline [1]. For benchmarking context, a separate clinical study on 7% palmitoyl pentapeptide-4 serum for periorbital wrinkle reduction reported statistically significant but numerically smaller fold depth improvements at substantially higher active concentrations, underscoring the potency advantage of Tetrapeptide-21 at low inclusion rates [2].

Wrinkle depth Nasolabial fold Skin hydration Clinical trial

MMP-1 (Collagenase) Inhibition: Preservation of Newly Synthesized Extracellular Matrix

Tetrapeptide-21 has been shown to downregulate matrix metalloproteinase-1 (MMP-1, collagenase) activity by 52%, as disclosed in Japanese Patent JP2020156789A (2020) [1]. MMP-1 is the primary enzyme responsible for collagen type I degradation in photoaged and chronologically aged skin. By contrast, the widely used benchmark peptide palmitoyl pentapeptide-4 (Matrixyl) is not reported to possess direct MMP-1 inhibitory activity; its anti-aging mechanism is limited to stimulation of de novo ECM synthesis without concurrent protection against enzymatic breakdown . This dual-action profile — simultaneous synthesis stimulation and degradation inhibition — represents a differentiated mechanism not shared by single-mechanism signal peptides.

MMP-1 inhibition Collagen preservation Anti-collagenase activity

Sustained Dermal Delivery via Elastin-Derived Peptide Hydrogels: Controlled Release vs. Free Drug

A 2026 study demonstrated that encapsulating Tetrapeptide-21 (GEKG) within elastin-derived peptide (EDP) hydrogels achieves sustained skin permeation rates of 7.5% to 20.9% over 72 hours, compared to a 26.6% burst release for the free drug solution [1]. The second-generation EDP hydrogel, characterized by reduced positive charge and enhanced physical robustness, provided the most controlled release profile, with slower permeation attributable to superior matrix-forming ability [1]. This sustained release capability directly addresses a known limitation of conventional topical peptide formulations — rapid clearance from the target site — and is enabled by the physicochemical compatibility of Tetrapeptide-21 (net charge +0.98 at pH 7.0; molecular weight 389.4 Da) with advanced delivery systems .

Sustained release Hydrogel carrier Dermal permeation Formulation technology

Tetrapeptide-21 Acetate: Evidence-Backed Application Scenarios for Cosmetic Formulation and Biomedical Procurement


High-Efficacy Anti-Wrinkle Serums Requiring Low Active Inclusion Rates (0.01%–0.1%)

Formulators developing anti-wrinkle serums where cost-in-use and sensory profile are critical can leverage Tetrapeptide-21's demonstrated potency at 0.01%–0.1% inclusion. The 19% nasolabial fold depth reduction achieved at 0.05% concentration [1] enables 'low-dose, high-efficacy' product positioning. The peptide's stability in pH 5.0–7.0 systems and compatibility with standard sterilization protocols (<70°C) further support streamlined manufacturing [1]. This scenario directly addresses procurement for brands seeking to differentiate from products relying on higher-concentration (3–10%) palmitoyl pentapeptide-4 formulations.

Dual-Mechanism Anti-Aging Creams Combining ECM Synthesis Stimulation with Collagenase Protection

For premium anti-aging creams targeting mature skin (45+ demographic), Tetrapeptide-21's unique dual action — 2-fold collagen synthesis stimulation versus Matrixyl [2] plus 52% MMP-1 inhibition [3] — provides a scientifically differentiated ingredient story. This dual mechanism eliminates the need for a separate MMP-inhibiting active, reducing formulation complexity. The ingredient is compatible with co-formulation alongside ceramides, hyaluronic acid, and vitamin C derivatives for multi-pathway anti-aging systems [1].

Sustained-Release Cosmetic Patches or Overnight Masks Utilizing Advanced Delivery Systems

The demonstrated compatibility of Tetrapeptide-21 with elastin-derived peptide hydrogels achieving sustained permeation over 72 hours [4] supports procurement for innovative delivery formats including overnight masks, hydrogel patches, and microneedle systems. The peptide's small molecular weight (389.4 Da) and balanced hydrophilicity/lipophilicity profile facilitate loading into diverse carrier matrices . This application scenario is particularly relevant for brands seeking 'time-release' or 'overnight repair' product claims backed by measurable permeation kinetics data.

Japanese and Asia-Pacific Market Entry Formulations Requiring Regulatory-Grade Ingredient Credentials

Tetrapeptide-21's official listing in the Japanese Cosmetic Ingredient Codex as a recognized skin conditioning agent provides regulatory de-risking for brands targeting the Japanese, South Korean, and wider Asia-Pacific markets. The ingredient's safety evaluation through Japan's rigorous 'quasi-drug' ingredient review process, combined with documented efficacy at ppm-level concentrations [1], positions it as a procurement-ready active for clean beauty and dermatologist-developed product lines seeking Asian market compliance.

Quote Request

Request a Quote for Tetrapeptide-21 Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.